
3-(2-Iodoethyl)pyridine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Iodoethyl)pyridine hydroiodide” is a chemical compound with the molecular formula C7H9I2N and a molecular weight of 360.96 . It is used as a halogenated heterocyclic building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with an iodoethyl group attached to the 3-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C7H9I2N), molecular weight (360.96), and its status as a halogenated heterocyclic building block .
Wissenschaftliche Forschungsanwendungen
Optical Properties and Photovoltaic Potential
3-(2-Iodoethyl)pyridine hydroiodide, as part of iodine-rich iodobismuthates(III) complexes, exhibits narrow optical band gaps and high thermal stability. This suggests potential use in photovoltaic devices, emphasizing its significance in energy conversion and storage technologies (Adonin et al., 2020).
Structural Characterization and Molecular Interactions
Studies on the structural characterization of interaction products of related pyridine compounds with iodine have provided insights into the formation of complexes and their detailed crystal structures. This includes understanding the formation of n–σ* complexes and detailed analysis of cationic and anionic moieties within these structures, which is crucial for the development of new materials with desired properties (Chernov'yants et al., 2011).
Application in Synthesis of Heterocycles
The compound has been utilized in iodocyclization reactions to synthesize heterocyclic compounds such as furo[2,3-b]pyridin-4(1H)-ones and related furoquinolinones. This highlights its role in the synthesis of complex organic structures, which can be foundational in pharmaceutical research and development (Aillaud et al., 2006).
Optoelectronic Properties
The compound's derivatives, when used in inorganic–organic hybrid materials based on metal iodide, exhibit promising optoelectronic properties. These properties are crucial for applications in light-emitting diodes, photodetectors, and other electronic devices (Yan et al., 2018).
Catalytic Applications
This compound, in its derivative forms, has been involved in catalytic processes to synthesize various organic compounds, indicating its role in facilitating chemical transformations. This is vital in the field of synthetic chemistry, where it can be used to enhance the efficiency and selectivity of chemical reactions (Han et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-iodoethyl)pyridine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN.HI/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDVJYCDSXXGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCI.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9I2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)

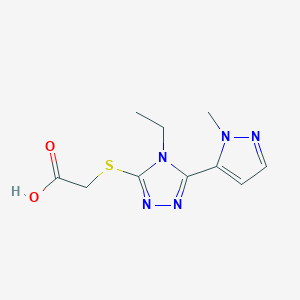

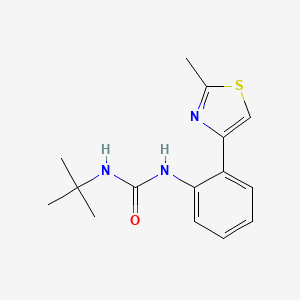
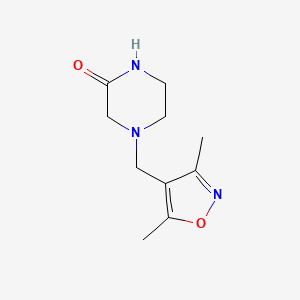
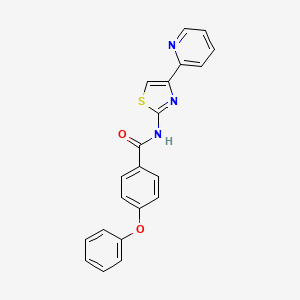


![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)
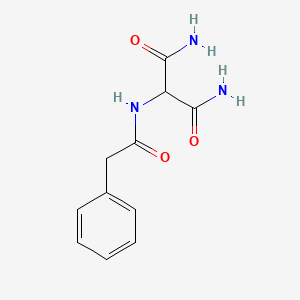
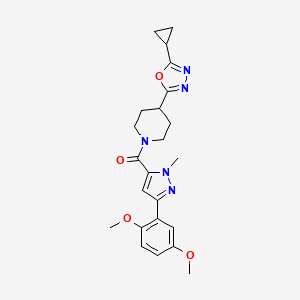
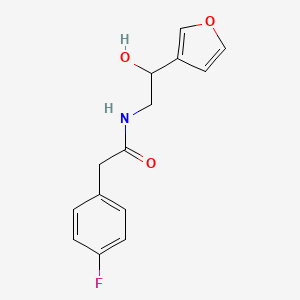
![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)